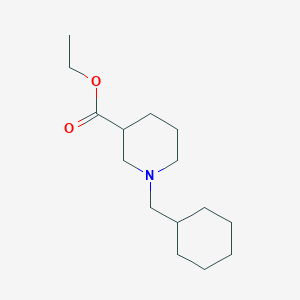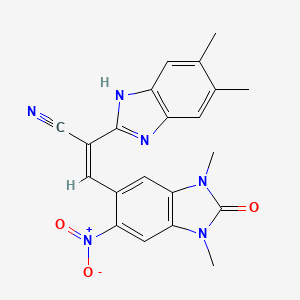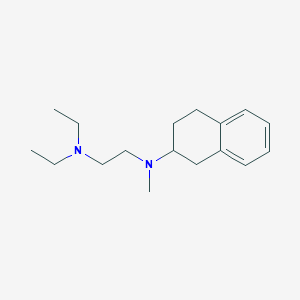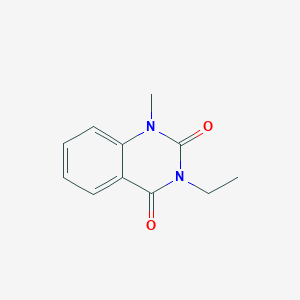
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione, also known as EMQ, is a small molecule that has been of interest to the scientific community due to its potential applications in various fields. EMQ is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes, including topoisomerase II and protein kinase C. This compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have neuroprotective effects, including protection against oxidative stress and inhibition of amyloid-β aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and interact with intracellular targets. This compound is also relatively stable and can be easily synthesized using various methods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione, including the development of new synthetic methods to improve the yield and purity of the compound. This compound could also be further studied for its potential applications in cancer research, neuroscience, and drug discovery. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on various enzymes and pathways. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects.
Conclusion:
In conclusion, this compound is a small molecule that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been shown to have anticancer activity, neuroprotective effects, and potential use as a tool in drug discovery. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new synthetic methods and further study of its potential applications.
Méthodes De Synthèse
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been synthesized using various methods, including the reaction of 3-ethyl-2,4(1H,3H)-quinazolinedione with methyl iodide, and the reaction of 3-ethyl-2,4(1H,3H)-quinazolinedione with methyl isocyanate. The yield of this compound varies depending on the method used, and the purity of the product can be improved using recrystallization.
Applications De Recherche Scientifique
3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to have anticancer activity in vitro and in vivo, and it has been suggested as a potential lead compound for the development of new anticancer drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and it has been shown to have neuroprotective effects. This compound has also been studied for its potential use as a tool in drug discovery, as it has been shown to inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
3-ethyl-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-10(14)8-6-4-5-7-9(8)12(2)11(13)15/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHHIFDIGVENEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
![5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![3-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5368504.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)
![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)
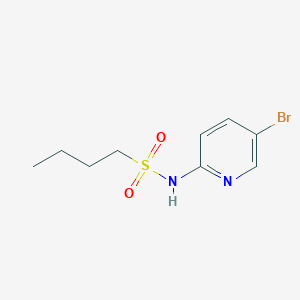
![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)
